(4-benzylpiperazin-1-yl)(5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
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Description
(4-benzylpiperazin-1-yl)(5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C26H26N6O and its molecular weight is 438.535. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Treatment
Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by acetylcholine neurotransmitter loss in the hippocampus and cortex. Dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) have gained attention for treating AD. Researchers have designed and synthesized a series of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential inhibitors of AChE and BuChE . Among these, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1) demonstrated dual activity, inhibiting AChE (IC50 = 5.90 μM) and BuChE (IC50 = 6.76 μM). Another compound, 1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium chloride (BOP-8), exhibited potent AChE inhibition (IC50 = 1.11 μM). These compounds hold promise as lead candidates for further drug discovery against AD.
Green Synthesis of 1,2,3-Triazole
A green and straightforward synthetic method has been developed to prepare 1-benzyl-4-phenyl-1H-1,2,3-triazole. This compound has potential applications as an organic corrosion inhibitor for low-carbon steel in acidic media .
Antimicrobial Properties
Schiff bases of symmetric disulfides connected to the 4-amino-3-(1-benzyl-1H-indol-3-yl)-5-thiomethyl-1,2,4-triazole were studied for their antibacterial activity against E. coli, S. aureus, and P. aeruginosa. A compound with a 3-bromophenyl substituent exhibited strong activity against all three bacterial strains .
Co(II) Complex Formation
Microwave-assisted synthesis of 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II) complex has been investigated. The characterization and antimicrobial properties of these compounds are of interest .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(4-methylphenyl)-5-pyridin-3-yltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c1-20-9-11-23(12-10-20)32-25(22-8-5-13-27-18-22)24(28-29-32)26(33)31-16-14-30(15-17-31)19-21-6-3-2-4-7-21/h2-13,18H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTWDBSKDVVEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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